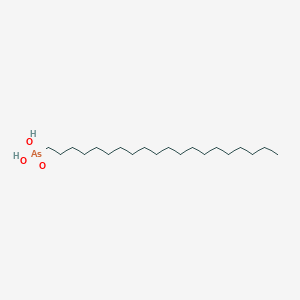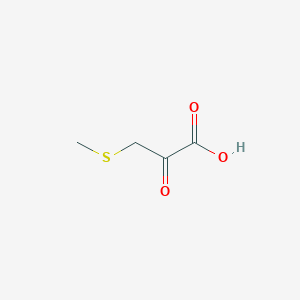
3-(Methylsulfanyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-2-oxopropanoic acid is an organic compound with the molecular formula C4H6O3S It is a derivative of propanoic acid, where a methylsulfanyl group is attached to the third carbon and a keto group is attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of methylsulfanyl acetic acid with an oxidizing agent to introduce the keto group at the second carbon. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic oxidation. This process can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: 3-(Methylsulfinyl)-2-oxopropanoic acid, 3-(Methylsulfonyl)-2-oxopropanoic acid.
Reduction: 3-(Methylsulfanyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The presence of the methylsulfanyl and keto groups allows for unique interactions with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a keto group.
3-(Methylsulfinyl)propanoic acid: Oxidized form with a sulfoxide group.
3-(Methylsulfonyl)propanoic acid: Further oxidized form with a sulfone group.
Uniqueness
3-(Methylsulfanyl)-2-oxopropanoic acid is unique due to the presence of both a methylsulfanyl group and a keto group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
18542-43-3 |
|---|---|
Formule moléculaire |
C4H6O3S |
Poids moléculaire |
134.16 g/mol |
Nom IUPAC |
3-methylsulfanyl-2-oxopropanoic acid |
InChI |
InChI=1S/C4H6O3S/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |
Clé InChI |
ASZYUMDOLKFVGW-UHFFFAOYSA-N |
SMILES canonique |
CSCC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




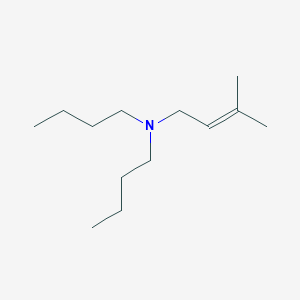
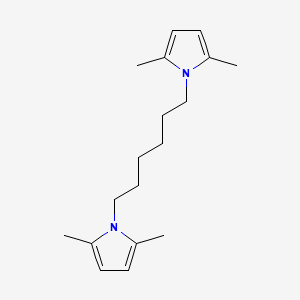
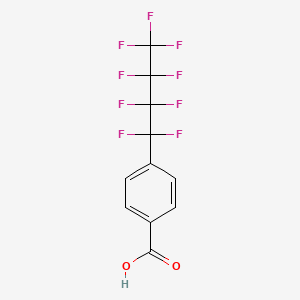
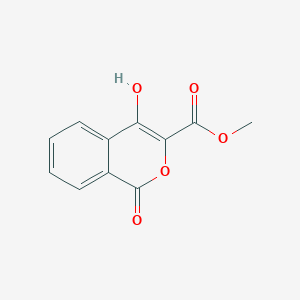
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
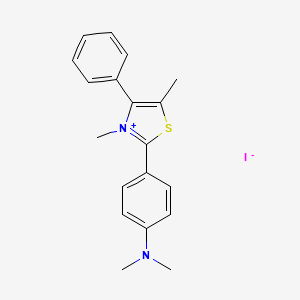
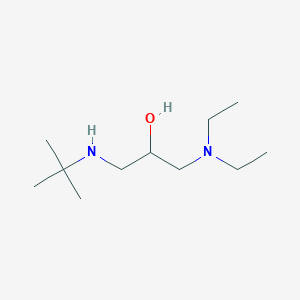
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)

![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
